N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide
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Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-phenylcyclopropanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide is unique due to its specific structural features, such as the presence of a methoxy group and a cyclopropane ring.
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c1-22-15-9-7-13(8-10-15)12-19-20-18(21)17-11-16(17)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3,(H,20,21)/b19-12+ |
InChI Key |
PLQZKYYTCTWXGP-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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